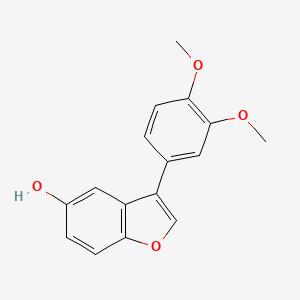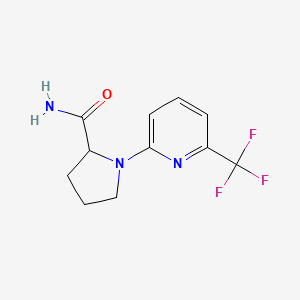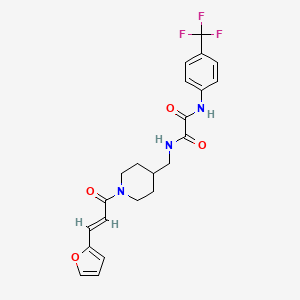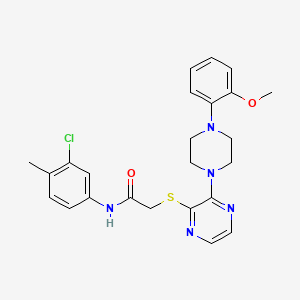
3-(3,4-Dimethoxyphenyl)-1-benzofuran-5-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound likely belongs to the class of organic compounds known as phenylpropanoic acids. These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
While specific synthesis methods for “3-(3,4-Dimethoxyphenyl)-1-benzofuran-5-OL” are not available, similar compounds have been synthesized through various methods. For instance, one-pot synthesis of 3,4-dihydropyrimidine-2 (1 H )-thiones has been achieved using mesoporous Fe 3+ -exchanged Indian clay (Fe 3+ -ExIC) and its supported forms through a wet impregnation technique .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, FTIR, and NMR . These techniques can provide information about the bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes such as radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Physical and Chemical Properties Analysis
Physical and chemical properties of similar compounds include melting points, boiling points, and solubility in various solvents. For instance, (3,4-Dimethoxyphenyl)acetic acid has a melting point range of 96 - 99 °C .科学的研究の応用
Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis
The study by Yokoyama (2015) explored the acidolysis mechanism of β-O-4-type lignin model compounds, highlighting the significant role of the γ-hydroxymethyl group in this process. It was discovered that the acidolysis mechanism of a C6-C2-type model compound is notably different from that of a C6-C3 analogue. This research provides insights into the lignin degradation process, which is crucial for understanding lignin's structural transformation and its potential application in producing renewable chemicals and fuels Yokoyama, 2015.
Bioactivity and Synthesis of Benzofuran Derivatives
Miao et al. (2019) reviewed the natural sources, bioactivity, drug prospects, and synthesis of benzofuran compounds, underscoring their potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are emerging as potential natural drug lead compounds due to their strong biological activities and the development of novel methods for constructing benzofuran rings Miao et al., 2019.
Benzofuran as an Antimicrobial Scaffold
Hiremathad et al. (2015) discussed benzofuran and its derivatives as promising structures for the development of new antimicrobial agents. These compounds have shown efficacy against various clinically approved targets and are considered a privileged structure in drug discovery, particularly for finding efficient antimicrobial candidates Hiremathad et al., 2015.
Pharmacological and Synthetic Applications
Dawood (2019) reviewed the recent developments in the biological activities of benzofuran compounds, covering their antimicrobial, anti-inflammatory, antitumor, antidiabetic, and anti-Alzheimer properties. This review highlights benzofuran's role as pronounced inhibitors against numerous diseases, showcasing the therapeutic potential of benzofuran derivatives in pharmaceuticals Dawood, 2019.
作用機序
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound, as well as instructions for safe handling and use. For example, (3,4-Dimethoxyphenyl)acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-18-15-5-3-10(7-16(15)19-2)13-9-20-14-6-4-11(17)8-12(13)14/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPQNPPFWNQBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C2C=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2,3-dimethoxy-2-methylpropyl)oxalamide](/img/structure/B2827038.png)


![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)


![1-(1-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2827050.png)
![methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2827051.png)
![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827053.png)

